

# Application Note: Simultaneous Determination of Rifampicin and its Metabolites by HPLC-UV

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## Compound of Interest

Compound Name: 25-Desacetyl Rifampicin-d3

Cat. No.: B15602339

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## Introduction

Rifampicin is a critical first-line antibiotic for the treatment of tuberculosis. Monitoring its plasma concentration, along with its metabolites, is crucial for optimizing therapeutic outcomes and minimizing dose-related side effects. The primary metabolite, 25-desacetyl-rifampicin, retains some antibacterial activity.<sup>[1][2]</sup> Other significant metabolites include 3-formyl-rifampicin and rifampicin-N-oxide. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous quantification of rifampicin and its key metabolites in biological matrices.

## Data Presentation

The following tables summarize the chromatographic conditions and method validation parameters from various published HPLC-UV methods for the determination of rifampicin and its metabolites.

Table 1: Chromatographic Conditions

| Parameter               | Method 1[3]   | Method 2[4]   | Method 3[5][6]                      | Method 4[7]   |
|-------------------------|---|---|-------------------------------------|---|
| Analytes                | Rifampicin, 25-desacetyl-rifampicin                           | Rifampicin, 25-desacetyl-rifampicin                                     | Rifampicin, 25-desacetyl-rifampicin | Rifampicin  |
| Column                  | C18   | C18   | C18<br>Phenomenex<br>Luna           | Atlantis dC18   |
| Mobile Phase            | 0.05 M<br>Phosphate<br>Buffer:<br>Acetonitrile<br>(55:45 v/v) | Methanol: 0.01 M<br>Sodium<br>Phosphate Buffer<br>pH 5.2 (65:35<br>v/v) | Water and<br>Methanol<br>(Gradient) | 0.01 M<br>Monobasic<br>Sodium<br>Phosphate pH<br>4.5: Acetonitrile<br>(60:40 v/v) |
| Flow Rate               | Not Specified   | Not Specified   | Not Specified                       | 1.0 mL/min  |
| Detection<br>Wavelength | 254 nm  | Not Specified   | 254 nm                              | 337 nm  |
| Internal Standard       | Rifapentine   | Rifapentine   | Neostigmine                         | Hydrochlorothiazide   |
| Run Time                | < 11 min  | < 17 min  | < 11 min                            | 8 min   |

Table 2: Method Validation Parameters

| Parameter   | Method 1 (Plasma)<br>[3] | Method 2 (Plasma)<br>[5][6] | Method 3 (Plasma)<br>[7] |
|---|--------------------------|-----------------------------|--------------------------|
| Linearity Range (Rifampicin)                            | 0.25 - 15.0 µg/mL        | 0 - 200 µM                  | Not Specified            |
| Linearity Range (25-desacetyl-rifampicin)               | 0.25 - 15.0 µg/mL        | 0 - 200 µM                  | Not Specified            |
| Limit of Detection (LOD) - Rifampicin                   | Not Specified            | 5.86 µM                     | Not Specified            |
| Limit of Quantification (LOQ) - Rifampicin              | Not Specified            | 17.75 µM                    | Not Specified            |
| Limit of Detection (LOD) - 25-desacetyl-rifampicin      | Not Specified            | 7.78 µM                     | Not Specified            |
| Limit of Quantification (LOQ) - 25-desacetyl-rifampicin | Not Specified            | 23.57 µM                    | Not Specified            |
| Recovery (Rifampicin)                                   | > 90%                    | Not Specified               | Not Specified            |
| Recovery (25-desacetyl-rifampicin)                      | 79%                      | Not Specified               | Not Specified            |

## Experimental Protocols

This section provides a detailed protocol for the simultaneous determination of rifampicin and its metabolites in human plasma, adapted from validated methods.[3][4]

### 1. Materials and Reagents

- Rifampicin reference standard
- 25-desacetyl-rifampicin reference standard
- Rifapentine (Internal Standard)

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Monobasic Sodium Phosphate
- Phosphoric Acid
- Human plasma (drug-free)
- Deionized water

## 2. Instrumentation

- HPLC system with UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m)
- Vortex mixer
- Centrifuge
- Sample vials

## 3. Preparation of Solutions

- Mobile Phase (0.05 M Phosphate Buffer: Acetonitrile, 55:45 v/v): Dissolve an appropriate amount of monobasic sodium phosphate in deionized water to make a 0.05 M solution. Adjust pH to 5.2 with phosphoric acid. Mix 550 mL of the buffer with 450 mL of acetonitrile. Filter and degas before use.
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve rifampicin, 25-desacetyl-rifampicin, and rifapentine in methanol to prepare individual stock solutions of 1 mg/mL.
- Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with methanol to obtain a range of concentrations for the calibration curve.

- Internal Standard Working Solution (10 µg/mL): Dilute the rifapentine stock solution with methanol to obtain a concentration of 10 µg/mL.

#### 4. Sample Preparation (Plasma)

- Pipette 500 µL of plasma (calibration standard, quality control, or unknown sample) into a centrifuge tube.
- Add 50 µL of the internal standard working solution (10 µg/mL Rifapentine).
- Vortex for 10 seconds.
- Add 3 mL of a methyl tert-butyl ether and dichloromethane mixture (70:30, v/v).[\[7\]](#)
- Vortex for 3 minutes.
- Centrifuge at 4200 rpm for 15 minutes.[\[7\]](#)
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the residue in 200 µL of the mobile phase.
- Transfer the solution to an autosampler vial for injection.

#### 5. Chromatographic Analysis

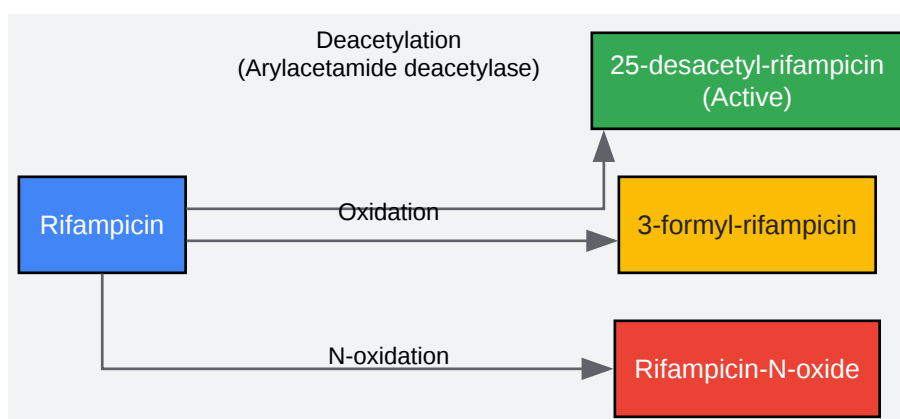
- Set the HPLC system with the C18 column.
- Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.
- Set the UV detector to 254 nm.
- Inject 100 µL of the prepared sample.
- Run the analysis for approximately 15 minutes to allow for the elution of all compounds of interest.

## 6. Data Analysis

- Identify the peaks for rifampicin, 25-desacetyl-rifampicin, and the internal standard based on their retention times.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
- Determine the concentration of the analytes in the unknown samples using the regression equation from the calibration curve.

## Visualizations

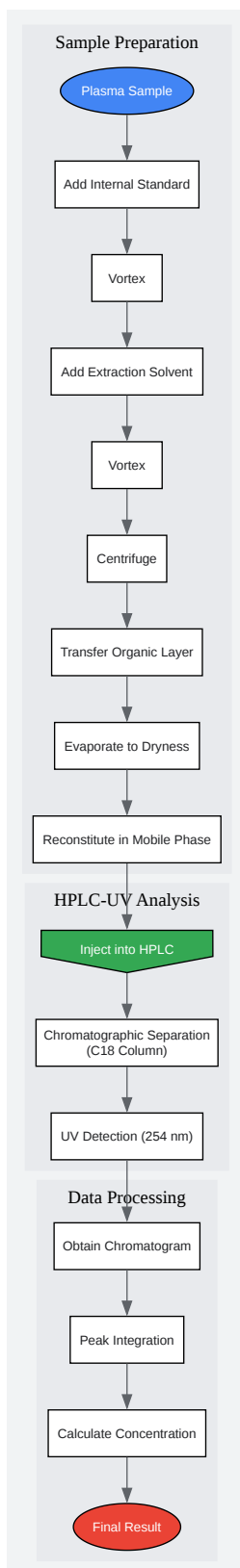
### Metabolic Pathway of Rifampicin



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Caption: Metabolic conversion of Rifampicin to its major metabolites.

### Experimental Workflow for HPLC-UV Analysis



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Caption: Workflow for the analysis of Rifampicin and metabolites.

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